molecular formula C25H19F2N3O B2830147 8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-74-4

8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2830147
CAS RN: 866589-74-4
M. Wt: 415.444
InChI Key: JKUJYWWJPXMOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Quinoline Derivatives as Fluorophores

Quinoline derivatives are recognized for their efficiency as fluorophores. They play a significant role in biochemistry and medicine for investigating various biological systems. The quest for new compounds that are more sensitive and selective remains a significant area of research. These derivatives, including aminoquinolines, are also explored for their potential as antioxidants and radioprotectors, indicating their broad utility in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antitumor and Antimicrobial Applications

Quinoline and its derivatives are evaluated for their antitumor and antimicrobial properties. For instance, thiazolo[5,4-b]quinolines have been synthesized and tested for in vitro cytotoxicity against several cell lines, with specific structural features deemed essential for significant antitumor activity. These features include a positive charge density at specific carbon positions and the presence of a basic side chain, underlining the compound's potential in cancer research (Alvarez-Ibarra et al., 1997).

Synthesis and Drug Development

Research into the synthesis of novel quinoline derivatives for potential drug development is ongoing. The preparation of these compounds involves complex reactions that result in structures potentially useful as ligands for various receptors or as intermediates in the synthesis of pharmaceutically active compounds. For example, large-scale synthesis efforts focus on derivatives that are intermediates for drugs, showcasing the role of these compounds in medicinal chemistry (Bänziger et al., 2000).

Inhibitors for Specific Kinases

Quinoline carboxamides have been identified and optimized as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase, an essential enzyme in DNA damage response pathways. This discovery points to the potential of quinoline derivatives in developing targeted therapies for diseases related to DNA damage, such as cancer (Degorce et al., 2016).

Development of Viscosity-Sensitive Fluorescent Probes

2-Phenylbenzo[g]quinoxaline derivatives have been explored for their viscosity-sensitive fluorescent properties, with potential applications in viscosity detection. The design and synthesis of these compounds provide valuable insights into developing new tools for biochemical and medical research, emphasizing the versatility of quinoline derivatives in various scientific applications (Wang et al., 2009).

properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-10-11-23-21(13-20)25-22(15-30(23)14-16-4-3-5-19(27)12-16)24(28-29-25)17-6-8-18(26)9-7-17/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUJYWWJPXMOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

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